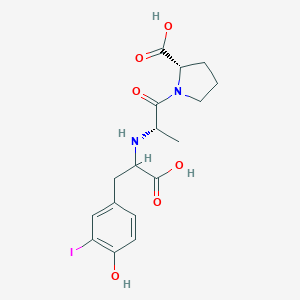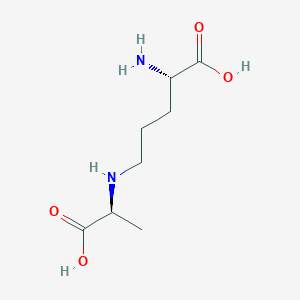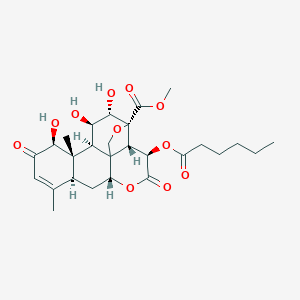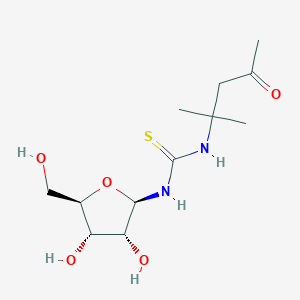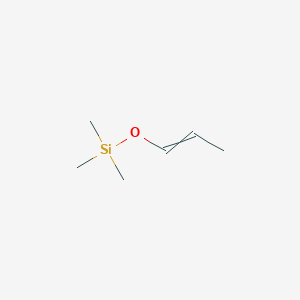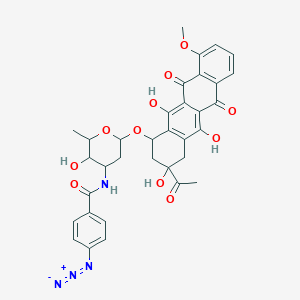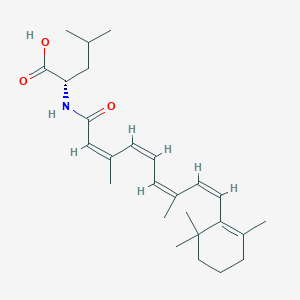
1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride, also known as DMBA-HCl, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
作用機序
1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride inhibits PKC by binding to the catalytic domain of the enzyme. It competes with the substrate for the active site of the enzyme, thereby preventing the phosphorylation of downstream targets. The inhibition of PKC by 1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride leads to the modulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and physiological effects:
1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride has been shown to modulate various cellular processes, including cell growth, differentiation, and apoptosis. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer, colon cancer, and leukemia. Additionally, 1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride has been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, it has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
実験室実験の利点と制限
1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride has several advantages in lab experiments. It is a potent and selective inhibitor of PKC, making it an ideal tool compound to study the role of PKC in various cellular processes. Additionally, it has been extensively characterized in various cell lines and animal models, making it a well-established compound for scientific research. However, 1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride has some limitations as well. It is a toxic compound and should be handled with care. Additionally, it has been shown to inhibit other kinases besides PKC, which may lead to off-target effects.
将来の方向性
1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride has several future directions in scientific research. It can be used to study the role of PKC in various diseases, including cancer, diabetes, and cardiovascular diseases. Additionally, it can be used to develop PKC-targeted therapeutics for the treatment of various diseases. Furthermore, it can be used to study the interaction of PKC with other signaling pathways, which may lead to the development of novel therapeutics for various diseases.
合成法
1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride can be synthesized by reacting 1,1-Diphenyl-3-buten-2-one with morpholine and hydrochloric acid. The reaction proceeds through a Michael addition followed by a cyclization reaction, resulting in the formation of 1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride. The purity of the synthesized compound can be checked by using various analytical techniques, such as NMR spectroscopy, mass spectrometry, and HPLC.
科学的研究の応用
1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride has been extensively used in scientific research as a PKC inhibitor. PKC is a family of serine/threonine kinases that plays a critical role in various cellular processes, including cell growth, differentiation, and apoptosis. 1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride has been shown to inhibit the activity of PKC in various cell lines, including cancer cells. Therefore, it has been used as a tool compound to study the role of PKC in various cellular processes and to develop PKC-targeted therapeutics.
特性
CAS番号 |
100482-63-1 |
|---|---|
製品名 |
1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride |
分子式 |
C20H22ClNO2 |
分子量 |
343.8 g/mol |
IUPAC名 |
(E)-4-morpholin-4-ium-4-yl-1,1-diphenylbut-3-en-2-one;chloride |
InChI |
InChI=1S/C20H21NO2.ClH/c22-19(11-12-21-13-15-23-16-14-21)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18;/h1-12,20H,13-16H2;1H/b12-11+; |
InChIキー |
OPFMPEFDUHLQIQ-CALJPSDSSA-N |
異性体SMILES |
C1COCC[NH+]1/C=C/C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
SMILES |
C1COCC[NH+]1C=CC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
正規SMILES |
C1COCC[NH+]1C=CC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
同義語 |
1,1-Diphenyl-4-morpholino-3-buten-2-one hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




